2-Methyl-4-nitrophenol

Descripción general

Descripción

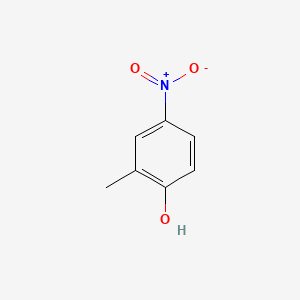

2-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a derivative of nitrophenol and is known for its yellow crystalline appearance. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrophenol can be synthesized through the nitration of 2-methylphenol (o-cresol) using nitric acid. The reaction is typically carried out by slowly adding o-cresol to a nitric acid solution while maintaining the temperature between 45-50°C to control the exothermic reaction .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid. The reaction mixture is heated to 115°C and maintained for 24 hours, followed by filtration and pH adjustment to precipitate the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.

Reduction: Reduction of the nitro group can yield 2-methyl-4-aminophenol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reactions often involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Aminophenols.

Substitution: Halogenated or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Environmental Monitoring

One of the significant applications of 2M4NP is in environmental monitoring, particularly in assessing atmospheric particulate matter. It serves as an internal standard in high-performance liquid chromatography (HPLC) methods for determining monoaromatic nitro compounds in aerosols .

Case Study: Atmospheric Studies

A study highlighted the presence of this compound in atmospheric samples, indicating its potential as a marker for pollution sources. The compound's concentration was measured using advanced chromatographic techniques, demonstrating its utility in tracking environmental pollutants .

Pharmaceutical Applications

This compound has been explored for its biological activities, particularly its vasodilatory effects. Research indicates that it can be isolated from diesel exhaust particles (DEP), which have been linked to cardiovascular effects .

In a study investigating the effects of nitrophenols on vascular systems, 2M4NP was found to exhibit significant vasodilation in rat models, suggesting potential therapeutic applications or risks associated with exposure to diesel exhaust .

Industrial Applications

In industrial settings, this compound acts as an intermediate for synthesizing various chemical compounds:

- Dyes and Pigments : It is utilized in the production of specific dyes due to its reactive nitro group.

- Pesticides and Fungicides : The compound serves as a precursor in synthesizing agricultural chemicals, enhancing crop protection methods .

Analytical Chemistry

In analytical chemistry, 2M4NP is employed as a target compound for measuring concentrations of methylnitrophenols and stable isotope ratios in atmospheric particulate matter. This application underscores its relevance in understanding environmental chemistry and pollution dynamics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Used as an internal standard for HPLC analysis of atmospheric aerosols |

| Pharmaceuticals | Investigated for vasodilatory effects; potential therapeutic implications |

| Industrial Chemistry | Intermediate for dyes, pesticides, and fungicides |

| Analytical Chemistry | Target compound for measuring atmospheric pollutants |

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrophenol involves its interaction with biological molecules. It can act as an enzyme inhibitor, affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components .

Comparación Con Compuestos Similares

2-Nitrophenol: Similar structure but lacks the methyl group.

4-Nitrophenol: Similar structure but with the nitro group in a different position.

2,4-Dinitrophenol: Contains an additional nitro group, leading to different chemical properties.

Uniqueness: 2-Methyl-4-nitrophenol is unique due to the presence of both a methyl and a nitro group, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and industrial applications .

Actividad Biológica

2-Methyl-4-nitrophenol (2M4NP) is an organic compound that has garnered attention due to its biological activity, particularly in the context of environmental toxicity and microbial degradation. This article synthesizes available research findings, case studies, and biochemical data to provide a comprehensive overview of the biological activity of 2M4NP.

Chemical Structure and Properties

2M4NP is a nitrophenol derivative characterized by the presence of a methyl group at the 2-position and a nitro group at the 4-position of the phenolic ring. Its chemical formula is CHNO, and it appears as a yellow crystalline solid. The compound is soluble in organic solvents and has limited solubility in water, which influences its environmental behavior.

Toxicity

The toxicity of 2M4NP has been studied extensively, revealing significant effects on various biological systems. Acute exposure can lead to systemic toxicity, including respiratory distress and hematological changes. For instance, studies have shown that exposure to high concentrations can result in increased levels of methemoglobin in rats, indicating potential oxidative stress and hemolytic effects .

Table 1: Toxicological Effects of this compound

Microbial Degradation

Microbial degradation studies have highlighted the capability of certain bacteria to utilize 2M4NP as a carbon source, thereby reducing its concentration in contaminated environments. For example, Burkholderia sp. strain SJ98 has been identified as an effective degrader of nitrophenols, including 2M4NP. The strain employs various enzymatic pathways for the breakdown of nitrophenols, which are critical for bioremediation efforts .

Table 2: Microbial Degradation Pathways

| Bacterial Strain | Target Compound | Degradation Time (days) | Reference |

|---|---|---|---|

| Burkholderia sp. SJ98 | This compound | 12 | |

| Rhodococcus spp. | 4-Nitrophenol | Variable |

Case Studies

- Soil Microcosm Studies : Laboratory-scale experiments demonstrated that inoculated soils with Burkholderia sp. showed accelerated degradation of 2M4NP compared to un-inoculated controls. After 12 days, complete degradation was observed in treated soils, while untreated soils retained significant concentrations .

- Enzymatic Activity : Enzymatic assays indicated that specific monooxygenases are involved in the catabolism of 2M4NP. For instance, PNP monooxygenase (PnpA) plays a crucial role in initiating the degradation pathway by converting nitrophenols into less harmful products .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the degradation of nitrophenols by microbial communities. The identification of gene clusters related to nitrophenol catabolism has provided insights into the adaptive responses of microbes to environmental pollutants like 2M4NP .

Key Enzymes Involved

- PNP Monooxygenase (PnpA) : Catalyzes the initial step in the degradation pathway.

- 1,4-Benzoquinone Reductase (PnpB) : Facilitates further reduction processes.

These enzymes not only contribute to the breakdown of 2M4NP but also highlight potential biotechnological applications for bioremediation.

Análisis De Reacciones Químicas

Reaction Conditions

-

Temperature : Below room temperature

-

Duration : Typically several hours

-

Yield : High yield (>98%) can be achieved with proper control of reaction parameters .

Oxidation and Reduction Reactions

This compound can undergo various chemical transformations:

-

Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

-

Reduction : The compound can be reduced to 2-amino-4-cresol utilizing reducing agents like iron and hydrochloric acid.

Substitution Reactions

The hydroxyl group in the compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenating agents or alkylating agents.

Photochemical Reactions

Recent studies have highlighted the photochemical behavior of this compound under UV and visible light irradiation.

Mechanism of Photodegradation

-

Energy Transfer : Under visible light, energy transfer occurs from excited titanium dioxide (TiO₂) to molecular oxygen, generating singlet oxygen (

). -

Bond Cleavage : The singlet oxygen interacts with the nitro and hydroxyl groups, leading to bond cleavage and formation of reactive nitrogen species (RNS).

-

Intermediate Formation : During photodegradation, intermediates such as p-benzoquinone are formed, which can further decompose into aromatic hydrocarbons.

Environmental Implications

The photochemical transformation of nitrophenols, including this compound, raises concerns about environmental toxicity due to the generation of harmful byproducts during atmospheric reactions .

Toxicological Profile

Toxicological studies indicate that nitrophenols exhibit varying degrees of toxicity towards aquatic life and human health.

Propiedades

IUPAC Name |

2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPMQNHVQVVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073889 | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-53-6 | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.